5-Hydroxybenzo[d]thiazol-2(3H)-one 5-Hydroxybenzo[d]thiazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 115045-83-5
VCID: VC20820541
InChI: InChI=1S/C7H5NO2S/c9-4-1-2-6-5(3-4)8-7(10)11-6/h1-3,9H,(H,8,10)
SMILES: C1=CC2=C(C=C1O)NC(=O)S2
Molecular Formula: C7H5NO2S
Molecular Weight: 167.19 g/mol

5-Hydroxybenzo[d]thiazol-2(3H)-one

CAS No.: 115045-83-5

Cat. No.: VC20820541

Molecular Formula: C7H5NO2S

Molecular Weight: 167.19 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxybenzo[d]thiazol-2(3H)-one - 115045-83-5

Specification

CAS No. 115045-83-5
Molecular Formula C7H5NO2S
Molecular Weight 167.19 g/mol
IUPAC Name 5-hydroxy-3H-1,3-benzothiazol-2-one
Standard InChI InChI=1S/C7H5NO2S/c9-4-1-2-6-5(3-4)8-7(10)11-6/h1-3,9H,(H,8,10)
Standard InChI Key DGUTYSVRJFTBEW-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1O)NC(=O)S2
Canonical SMILES C1=CC2=C(C=C1O)NC(=O)S2

Introduction

Chemical Identity and Structural Properties

Basic Information

5-Hydroxybenzo[d]thiazol-2(3H)-one is a white to off-white crystalline solid with a molecular formula of C7H5NO2S and a molecular weight of 167.19 g/mol . This compound belongs to the benzothiazole class of heterocyclic compounds, which are characterized by a benzene ring fused to a thiazole ring.

Structural Characteristics

The structure of 5-Hydroxybenzo[d]thiazol-2(3H)-one consists of a benzene ring fused to a thiazole ring, with a hydroxyl group (-OH) at the 5-position and a carbonyl group at the 2-position . The compound exists in a 2(3H)-one tautomeric form, where the hydrogen is attached to the nitrogen atom, forming an N-H bond . The presence of both the hydroxyl group and the N-H bond makes this compound capable of forming hydrogen bonds, influencing its solubility and intermolecular interactions.

Identifiers and Nomenclature

Table 1: Chemical Identifiers of 5-Hydroxybenzo[d]thiazol-2(3H)-one

Identifier TypeValue
PubChem CID14031345
CAS Registry Number115045-83-5
IUPAC Name5-hydroxy-3H-1,3-benzothiazol-2-one
InChIInChI=1S/C7H5NO2S/c9-4-1-2-6-5(3-4)8-7(10)11-6/h1-3,9H,(H,8,10)
InChIKeyDGUTYSVRJFTBEW-UHFFFAOYSA-N
SMILESC1=CC2=C(C=C1O)NC(=O)S2

Multiple synonyms exist for this compound, including 5-HYDROXY-3H-1,3-BENZOTHIAZOL-2-ONE, Benzo[d]thiazole-2,5-diol, and 2(3H)-Benzothiazolone,5-hydroxy-(9CI) .

Synthetic Methods and Preparation

Demethylation Route

One of the most efficient methods for obtaining 5-Hydroxybenzo[d]thiazol-2(3H)-one is through the demethylation of 5-Methoxybenzo[d]thiazol-2(3H)-one. This reaction typically employs strong acids such as hydrobromic acid in acetic acid (HBr/AcOH) at elevated temperatures (around 120°C) for approximately 6 hours, yielding the desired product with yields of approximately 86%.

Table 2: Demethylation Reaction Conditions

ReagentConditionsStarting MaterialProductYield
HBr/AcOH (1:1 v/v)120°C, 6 hours5-Methoxybenzo[d]thiazol-2(3H)-one5-Hydroxybenzo[d]thiazol-2(3H)-one86%
BBr3 (1.0 M in DCM)-78°C → RT, 12h5-Methoxybenzo[d]thiazol-2(3H)-one5-Hydroxybenzo[d]thiazol-2(3H)-one78%

Chemical Reactions and Derivatization

Functional Group Modifications

The hydroxyl group at the 5-position of 5-Hydroxybenzo[d]thiazol-2(3H)-one makes it a versatile building block for further functionalization. This enables the creation of a wide range of derivatives with potentially enhanced or altered biological activities. The hydroxyl group can undergo typical phenol reactions such as:

  • Alkylation to form ethers

  • Acylation to form esters

  • Oxidation to form quinones

  • Coupling reactions with various reagents

Conversion to Related Scaffolds

The scaffold of 5-Hydroxybenzo[d]thiazol-2(3H)-one can be modified to generate other benzothiazole derivatives. For example, the related compound 5-Bromobenzo[d]thiazol-2(3H)-one (CAS: 199475-45-1) represents a halogenated variant that could be synthesized from the hydroxy derivative through appropriate bromination reactions .

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometry would be expected to show the molecular ion peak at m/z 167, corresponding to the molecular weight of 5-Hydroxybenzo[d]thiazol-2(3H)-one. Fragment patterns would likely include losses characteristic of the hydroxyl group and the thiazolone ring system.

Biological and Pharmacological Properties

Structure-Activity Relationships

The hydroxyl group at the 5-position is a key structural feature that can influence the biological activity of this compound. Hydroxylated benzothiazoles often show enhanced water solubility compared to their non-hydroxylated counterparts, which can improve their bioavailability. Additionally, the hydroxyl group can serve as a hydrogen bond donor/acceptor, potentially enhancing interactions with biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator